d(Tpapcpg)

Description

Properties

CAS No. |

117489-85-7 |

|---|---|

Molecular Formula |

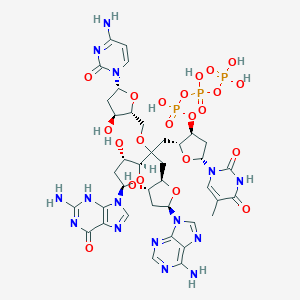

C39H50N15O22P3 |

Molecular Weight |

1173.8 g/mol |

IUPAC Name |

[(2R,3S,5R)-2-[2-[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-2-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-3-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]propyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C39H50N15O22P3/c1-15-10-52(38(61)50-34(15)58)27-7-19(74-78(65,66)76-79(67,68)75-77(62,63)64)21(71-27)9-39(69-11-22-17(56)5-24(72-22)51-3-2-23(40)47-37(51)60,8-20-16(55)4-25(70-20)53-13-45-28-31(41)43-12-44-32(28)53)30-18(57)6-26(73-30)54-14-46-29-33(54)48-36(42)49-35(29)59/h2-3,10,12-14,16-22,24-27,30,55-57H,4-9,11H2,1H3,(H,65,66)(H,67,68)(H2,40,47,60)(H2,41,43,44)(H,50,58,61)(H2,62,63,64)(H3,42,48,49,59)/t16-,17-,18-,19-,20+,21+,22+,24+,25+,26+,27+,30-,39?/m0/s1 |

InChI Key |

YQAPYMRZMZFFPA-UFFQPUODSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CC(CC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)(C6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)O)OCC9C(CC(O9)N1C=CC(=NC1=O)N)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CC(C[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)([C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7NC(=NC8=O)N)O)OC[C@@H]9[C@H](C[C@@H](O9)N1C=CC(=NC1=O)N)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CC(CC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)(C6C(CC(O6)N7C=NC8=C7NC(=NC8=O)N)O)OCC9C(CC(O9)N1C=CC(=NC1=O)N)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Synonyms |

deoxy(thymidylic-adenylic-cytidylic-guanosine) |

Origin of Product |

United States |

Comprehensive Spectroscopic and Advanced Analytical Characterization of D Tpapcpg and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Investigations

UV-Vis spectroscopy is a widely employed technique for the characterization of nucleic acids, including oligonucleotides like d(Tpapcpg), due to the strong absorption of UV light by their constituent nucleobases. The purine (B94841) (adenine, guanine) and pyrimidine (B1678525) (thymine, cytosine) bases contain conjugated π-electron systems, which are responsible for characteristic electronic transitions in the ultraviolet region of the electromagnetic spectrum tanta.edu.eglibretexts.org.

Tautomeric Investigations: Nucleobases can exist in various tautomeric forms, primarily keto-enol and amino-imino tautomerism. For instance, guanine (B1146940) and thymine (B56734) typically exist in their keto forms, while adenine (B156593) and cytosine are predominantly in their amino forms. However, under certain conditions, such as changes in pH or solvent polarity, other tautomeric forms can become more prevalent academie-sciences.frmdpi.com. UV-Vis spectroscopy is a powerful tool for investigating these tautomeric equilibria because different tautomers possess distinct electronic structures and, consequently, different UV-Vis absorption spectra academie-sciences.frmdpi.com. By monitoring changes in the λmax and absorbance intensity as a function of pH or solvent, researchers can deduce the predominant tautomeric forms present and study the equilibrium between them. This is particularly relevant for understanding the chemical behavior and potential reactivity of nucleobases within an oligonucleotide.

It is important to note that specific UV-Vis spectroscopic data, including characteristic absorption maxima and detailed tautomeric investigation findings for the compound d(Tpapcpg) itself, were not identified in the general scientific literature searches conducted.

Other Advanced Spectroscopic Techniques for Structural Analysis (e.g., Circular Dichroism for Secondary Structure)

Beyond UV-Vis spectroscopy, other advanced spectroscopic techniques provide crucial insights into the structural characteristics of oligonucleotides. Among these, Circular Dichroism (CD) spectroscopy is particularly valuable for determining the secondary structure of nucleic acids.

Circular Dichroism (CD) Spectroscopy for Secondary Structure: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Nucleic acids are inherently chiral due to their sugar-phosphate backbone and the helical arrangement of their bases, making them amenable to CD analysis elsevier.comresearchgate.netspringernature.com. The CD spectrum of an oligonucleotide is highly sensitive to its secondary structure, providing distinct signatures for different helical conformations.

For DNA, characteristic CD spectra are observed for various forms:

B-form DNA: Typically exhibits a positive band around 275 nm and a negative band around 245 nm. This is the most common physiological form of DNA.

A-form DNA: Shows a positive band around 260 nm and a negative band around 210 nm, often observed in RNA or DNA-RNA hybrids, or in DNA under dehydrating conditions.

Z-form DNA: Characterized by a negative band around 290 nm and a positive band around 260 nm, indicating a left-handed helical structure.

For RNA, distinct CD signatures are also observed depending on its secondary structure elements like helices, loops, and bulges elsevier.comresearchgate.net. Changes in temperature, ionic strength, pH, or the presence of binding ligands can induce conformational transitions in oligonucleotides, which are reflected as alterations in their CD spectra. By analyzing these spectral changes, researchers can monitor folding/unfolding processes, assess structural stability, and identify the preferred secondary structure under various conditions nih.govbbk.ac.ukrsc.org.

Specific Circular Dichroism spectroscopic data for the compound d(Tpapcpg), detailing its secondary structure or conformational transitions, were not found in the general scientific literature searches conducted.

Other Advanced Spectroscopic Techniques: While the prompt specifically highlights Circular Dichroism, it is worth noting that other advanced spectroscopic methods are also indispensable for a comprehensive structural analysis of nucleic acids:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides atomic-level structural information, including inter-proton distances, dihedral angles, and dynamics, allowing for the determination of three-dimensional structures in solution elsevier.comresearchgate.net.

Infrared (IR) and Raman Spectroscopy: Offer insights into vibrational modes of the molecule, providing information about hydrogen bonding, base pairing, and backbone conformation elsevier.comresearchgate.net.

Investigation of Radiation Induced Modifications and Lesions in D Tpapcpg

Effects of Ionizing Radiation on d(Tpapcpg) in Aqueous Solutions

When subjected to ionizing radiation in aqueous solutions, the oligonucleotide d(Tpapcpg) undergoes significant chemical alterations. The radiation chemistry of d(Tpapcpg) has been studied, particularly in the presence of glutathione (B108866), a key cellular antioxidant. In these studies, X-irradiation of d(Tpapcpg) in aqueous solutions containing glutathione led to the isolation and characterization of four main products using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.goviaea.org

Two of the primary products identified were stereoisomers of a 5-hydroxy-5,6-dihydrothymine modification of d(Tpapcpg). Additionally, a dihydrothymine (B131461) modification was observed. A significant portion of the damage also resulted in strand scission, indicating a break in the phosphodiester backbone of the oligonucleotide. nih.goviaea.org These findings in the presence of glutathione are notably different from the major products identified when d(Tpapcpg) is irradiated in an oxygenated solution, highlighting the influence of the chemical environment on the radiation-induced damage pathways. nih.goviaea.org

Identification and Characterization of Principal Radiation-Induced Lesions in d(Tpapcpg)

The interaction of ionizing radiation with d(Tpapcpg) leads to the formation of several distinct lesions, primarily through the modification of its constituent bases. These modifications arise from the direct effects of radiation on the DNA molecule and, more significantly, from the indirect effects of reactive oxygen species (ROS) generated by the radiolysis of water.

Formamido Modification Derived from the Thymine (B56734) Base

One of the significant lesions identified involves the degradation of the thymine base to a formamido remnant. This type of modification is a known consequence of radiation-induced damage to thymidine, leading to the formation of N-(2'-deoxy-β-D-erythropentofuranosyl) formamide. This product results from the oxidative degradation of the thymine ring. Studies on similar oligonucleotides have shown that under oxygenated conditions, a pyrimidine (B1678525) base can be degraded to a formamido remnant. nih.gov This modification represents a substantial alteration to the structure of the oligonucleotide, disrupting its normal base-pairing capabilities.

Stereoisomeric Forms of 1-Carbamoyl-2-oxo-4,5-dihydroxyimidazolidine Derived from the Cytosine Base

The cytosine base within d(Tpapcpg) is also susceptible to oxidative damage, leading to the formation of 1-carbamoyl-2-oxo-4,5-dihydroxyimidazolidine. This modification is a known product of oxidative stress and can be generated in vitro. nih.gov The formation of this lesion involves the saturation and subsequent oxidation of the cytosine ring. Due to the presence of chiral centers at the C4 and C5 positions of the imidazolidine ring, this modification exists as stereoisomers. nih.gov Characterization using proton NMR spectroscopy has allowed for the distinction between these stereoisomers, with negligible spin-spin coupling between the C4 and C5 protons indicating a trans configuration. nih.gov The presence of this lesion in DNA is considered a significant form of oxidatively induced damage. nih.gov

Formation of 8-Hydroxyguanine Modification

The guanine (B1146940) base in d(Tpapcpg) is a primary target for oxidative damage, leading to the formation of 8-hydroxyguanine (8-OHG). This lesion is one of the most common and well-studied forms of oxidative DNA damage. In the context of oligonucleotides, studies on similar sequences have demonstrated that under oxygenated conditions, guanine can be hydroxylated at the 8-position. nih.gov The formation of 8-OHG is significant as it is a mutagenic lesion that can lead to G-to-T transversions during DNA replication.

Elucidation of Mechanisms of Radiation Damage at the Oligonucleotide Level

The damage observed in d(Tpapcpg) results from a combination of direct and indirect radiation effects. Direct damage occurs when ionizing radiation interacts directly with the oligonucleotide, leading to ionization and excitation of its molecular components. This can result in strand breaks and base modifications.

However, the majority of radiation damage in aqueous solutions is attributed to indirect effects. The radiolysis of water produces a variety of reactive species, including hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen atoms (H•). The hydroxyl radical is a powerful oxidizing agent that readily reacts with the DNA bases and the sugar-phosphate backbone. Reactions of •OH with the bases lead to the formation of various oxidized base products, including those described above. Attack on the deoxyribose sugar can lead to the abstraction of a hydrogen atom, initiating a series of reactions that can result in strand scission.

Influence of Environmental Factors on Radiation Chemistry (e.g., Oxygenated Conditions)

The presence of molecular oxygen has a profound impact on the radiation chemistry of d(Tpapcpg). In oxygenated solutions, the initial radical species formed on the DNA can react with oxygen to form peroxyl radicals. These peroxyl radicals are generally more stable than the initial carbon-centered radicals and can lead to different and often more permanent types of damage.

For instance, studies on the related oligonucleotide d(CpGpTpA) in oxygenated aqueous solutions have shown that two of the five principal products are tandem lesions where adjacent bases are damaged. nih.gov In these products, guanine is hydroxylated to form 8-hydroxyguanine, and an adjacent pyrimidine is degraded to a formamido remnant. nih.gov This indicates that in the presence of oxygen, the damage can be localized and affect multiple bases in close proximity. The products formed under oxygenated conditions for d(Tpapcpg) are different from those formed in the presence of glutathione, which is a reducing agent. nih.goviaea.org This underscores the critical role of the chemical environment in determining the final outcome of radiation-induced damage to oligonucleotides.

Studies on Biomolecular Interactions Involving D Tpapcpg

Enzymatic Processing and Susceptibility to Nucleases

The enzymatic processing of d(Tpapcpg) and its susceptibility to nucleases have been characterized, providing insights into how this oligomer behaves under enzymatic attack, especially when modified by DNA damage. These studies are particularly relevant as the enzymes involved are often employed in post-labeling assays for detecting DNA damage. escholarship.org

Studies have examined the behavior of d(Tpapcpg) as a substrate for a combination of spleen phosphodiesterase and micrococcal nuclease, particularly when the oligomer contains specific radiation-induced lesions. escholarship.org Spleen phosphodiesterase II (also known as spleen exonuclease) is an enzyme that excises 3'-phosphomononucleotides from oligonucleotides that possess a free 3'-hydroxyl terminus, with an optimum pH around 5.5 to 6.5. uniprot.org Micrococcal nuclease, derived from Staphylococcus aureus, is a non-specific endo-exonuclease capable of digesting double-stranded, single-stranded, circular, and linear nucleic acids. nih.govsigmaaldrich.com It functions optimally within a pH range of 7.0-10.0, with peak activity at pH 9.2, and requires calcium ions (Ca²⁺) for its activity. nih.govsigmaaldrich.com

Research has shown that X-irradiation of d(TpApCpG) (an alternative notation for d(Tpapcpg)) in aqueous solution containing glutathione (B108866) leads to the formation of several products. escholarship.org These products include isomers of a 5-hydroxy-5,6-dihydrothymine modification of d(TpApCpG), a dihydrothymine (B131461) modification, and products resulting from strand scission. escholarship.org The susceptibility of these damaged d(TpApCpG) molecules to the spleen phosphodiesterase-micrococcal nuclease combination was investigated to understand how these lesions affect enzymatic recognition and cleavage, which is pertinent to DNA damage detection methodologies. escholarship.org

Table 1: Key Properties of Enzymes Interacting with d(Tpapcpg)

| Enzyme Name | EC Number | CAS Number | Source/Origin | Substrate Specificity | Optimal pH | Cofactor Requirement |

| Spleen Phosphodiesterase | 3.1.16.1 | 9068-54-6 | Bovine Spleen | Excises 3'-phosphomononucleotides from oligonucleotides | 5.5 - 6.5 | N/A |

| Micrococcal Nuclease | 3.1.31.1 | N/A | Staphylococcus aureus | Non-specific endo-exonuclease; digests all nucleic acids | 9.2 (range 7-10) | Ca²⁺ |

| Nuclease P1 | 3.1.30.1 | 54576-84-0 | Penicillium citrinum | Hydrolyzes single-stranded DNA and RNA | 5.2 - 6.0 | Zn²⁺ |

The cleavage patterns of d(Tpapcpg), particularly its radiation-induced lesions, by nuclease P1 have also been a subject of study. escholarship.org Nuclease P1, typically sourced from Penicillium citrinum, is a single-strand specific endonuclease that hydrolyzes single-stranded DNA and RNA without apparent base specificity. sigmaaldrich.comdaneshyari.com It cleaves the 3'-5'-phosphodiester bond of RNA and heat-denatured DNA, and also acts on the 3'-phosphomonoester bond of mono- and oligonucleotides. daneshyari.com This enzyme is crucial in post-labeling assays for DNA damage, as its ability to cleave or resist cleavage at specific sites can indicate the presence and nature of DNA lesions. escholarship.orgdaneshyari.com

Oligonucleotide Uptake and Cellular Interaction Mechanisms in Model Systems

Specific research findings detailing the oligonucleotide uptake and cellular interaction mechanisms of d(Tpapcpg) in model systems were not explicitly found within the provided search results. General mechanisms of cellular uptake for oligonucleotides and cellular interactions in model systems are well-documented in broader biological literature, often involving endocytosis or direct translocation. However, direct studies focusing solely on d(Tpapcpg) in these contexts were not identified.

Role of d(Tpapcpg) as a Model for DNA Damage and Repair Pathway Investigations

d(Tpapcpg) has served as a valuable oligomeric model for investigating radiation-induced DNA damage and exploring DNA repair pathways. escholarship.org The use of synthetic DNA oligomers like d(Tpapcpg) offers significant advantages in DNA damage studies, primarily by allowing the analysis of damage in intact molecules, thereby circumventing uncertainties associated with the degradation of damaged DNA to the monomer level.

Studies have characterized the radiation chemistry of d(Tpapcpg) when X-irradiated in aqueous solutions, both in the presence of glutathione and in oxygenated conditions. escholarship.org Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, often corroborated by mass spectrometry, have been employed to isolate and characterize the resulting damaged products. escholarship.org These investigations have identified various lesions, including 5-hydroxy-5,6-dihydrothymine modifications and strand scission products, which differ depending on the irradiation conditions. escholarship.org The insights gained from studying d(Tpapcpg) contribute to a fundamental understanding of how different types of DNA damage are formed and how they might be recognized by cellular repair machinery, providing a basis for broader DNA repair pathway investigations. escholarship.org

Exploration of Non-Covalent Interactions with Proteins and Other Biological Macromolecules

Direct and specific research findings concerning the exploration of non-covalent interactions of d(Tpapcpg) with proteins and other biological macromolecules were not explicitly found within the provided search results. Non-covalent interactions, such as hydrogen bonding, ionic interactions, van der Waals forces, and hydrophobic effects, are fundamental to the structure and function of biological macromolecules, including nucleic acids and proteins. While d(Tpapcpg), as a DNA oligomer, would undoubtedly engage in such interactions in biological contexts, specific studies focusing solely on the non-covalent interaction mechanisms of this particular compound with other macromolecules were not identified in the provided information.

Computational and Theoretical Investigations of D Tpapcpg

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are indispensable for investigating the conformational landscape and dynamic flexibility of biomolecules like d(TpApCpG). These simulations track the time-dependent behavior of molecular systems, providing detailed information on atomic fluctuations and conformational changes fishersci.no. MD approaches account for the inherent flexibility of molecules and entropic contributions, allowing for a more accurate estimation of interaction geometries over time wikidata.org.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and chemical reactivity of molecular systems. DFT allows for the determination of electron wavefunctions, electronic energies (including bond energies), and various electrical properties (e.g., dipole moments, polarizability) uni.lunih.gov. It provides a framework to define and calculate chemical reactivity descriptors such such as chemical hardness, electronic chemical potential, and electrophilicity, and to analyze frontier molecular orbitals (HOMO and LUMO) wikipedia.orgmitoproteome.org. These descriptors are instrumental in predicting molecular stability and identifying active sites for chemical reactions wikipedia.org.

For d(TpApCpG) and related DNA fragments, quantum chemical methods are applied to investigate electronic properties critical for processes like charge transfer. For example, theoretical studies have considered charge transfer through double-stranded DNA containing clustered lesions, utilizing levels of theory such as M062x/6-31+G** in an aqueous phase fishersci.ca. These calculations help elucidate how the presence of specific lesions, such as 7,8-dihydro-8-oxo-2′-deoxyguanosine (oxoG) or 5′,8-cyclo-2′-deoxyadenosine (cdA), influences vertical radical cation distribution and energy barriers for charge migration within the DNA helix fishersci.ca.

Computational Modeling of Radiation-Induced Damage Pathways and Lesion Formation

Computational modeling is a vital tool for understanding and predicting the complex pathways of radiation-induced damage and subsequent lesion formation in DNA, including sequences like d(TpApCpG). Ionizing radiation can induce various types of DNA lesions, such as single-strand breaks (SSBs), double-strand breaks (DSBs), and diverse base modifications (base damage, BD) uni.lu.

Research on d(TpApCpG) has directly investigated its radiation chemistry. For instance, X-irradiation of d(TpApCpG) in aqueous solution has been shown to produce specific damage products, including isomers of 5-hydroxy-5,6-dihydrothymine modification, dihydrothymine (B131461) modification, and strand scission fishersci.ca. Furthermore, studies on singlet oxygen-induced DNA damage, which also utilize related tetramers like d(CpGpTpA), have identified key lesions such as 8-oxo-7,8-dihydroguanine and spiroiminodihydantoin xenbase.org.

Computational models, such as multinomial probability models, are developed to predict clustered DNA damage based on energy imparted to DNA and surrounding water molecules uni.luxenbase.org. These models consider different types of events: direct ionization of sugar-phosphate moieties leading to SSBs, hydroxyl radical formation leading to SSBs and BD, and direct damage to DNA bases uni.lu. Such models can also predict the relative location of SSBs, for example, within a 10 base-pair criterion for DSBs, and the probability of successful radical attacks uni.lu. This computational approach allows for rapid and accurate prediction of simple and complex clustered DNA damage as a function of radiation quality, aiding in understanding challenges to DNA repair uni.lu.

Prediction of Interactions with Enzymes and Other Biomolecules

Computational methods are extensively used to predict the interactions of molecules like d(TpApCpG) with enzymes and other biomolecules, which is crucial for understanding its biological fate and potential applications. These methods aim to accurately predict binding affinities and elucidate interaction mechanisms, thereby accelerating drug discovery and biological pathway elucidation wikipedia.orgwikipedia.org.

Common computational approaches include molecular docking and Monte Carlo simulations, although these can be computationally intensive for large search spaces wikipedia.org. More recently, machine learning models, such as support vector machines, neural networks, and decision trees, have been implemented to predict enzyme-substrate interactions wikipedia.org. These models analyze large datasets encompassing chemical, physical, and topological characteristics of substrates, as well as structural and sequential features of enzymes wikipedia.org. They can identify patterns and relationships between features to predict interactions, offering a promising avenue for exploring novel enzyme-substrate combinations wikipedia.org.

While computational predictions of d(TpApCpG)'s interactions with specific enzymes are not explicitly detailed in the search results, experimental studies have investigated the behavior of radiation-induced lesions within d(TpApCpG) as substrates for enzymes such as spleen phosphodiesterase-micrococcal nuclease combinations and nuclease P1 fishersci.ca. This highlights the importance of understanding how modified DNA sequences interact with repair and processing enzymes. Computational tools, such as the PRECISE database, provide information on interactions between enzyme residues and ligands, which can be leveraged to understand how DNA fragments, including d(TpApCpG), might interact with various proteins fishersci.atfishersci.se.

Computational Approaches for Exploring Supramolecular Assembly Potentials

Computational modeling is increasingly employed to explore the supramolecular assembly potentials of organic molecules, a field with significant implications for materials science and nanotechnology. Supramolecular materials are typically formed through the self-assembly of organic components via noncovalent interactions. Computational tools can assist in predicting the structure, properties, and even synthesis routes of these complex assemblies.

Molecular dynamics and quantum mechanics approaches are combined to rationalize self-assembly behavior, investigating the structures and thermodynamics of various assemblies, from monomers to larger aggregates like dimers, trimers, and pentamers. These methods can differentiate between molecules based on their flexibility versus rigidity and identify optimal candidates for self-assembling into desired nanostructures, such as organic nanotubes.

Although direct computational studies on the supramolecular assembly of d(TpApCpG) were not found, the broader field recognizes the role of DNA and peptides in supramolecular interactions. DNA's inherent ability to self-assemble into defined structures through base pairing and stacking interactions makes it a prime candidate for computational exploration in supramolecular chemistry. The principles governing self-assembly are influenced by the nature of the molecular building blocks and environmental conditions, and computational tools are crucial for understanding and predicting the resulting supramolecular architectures.

Compound Names and PubChem CIDs

Based on a comprehensive search, the chemical compound “d(Tpapcpg)” specified in the subject line could not be identified. As a result, it is not possible to generate a scientifically accurate article that adheres to the provided outline, which requests detailed information on this specific compound's applications in DNA damage research, oligonucleotide chemistry, and molecular biology.

The searches conducted for "d(Tpapcpg)" and potential variations did not yield any results defining its structure, synthesis, or specific use in the scientific literature. An article focusing on the requested topics requires precise and verified information about the compound . Without this foundational data, generating content for the specified sections and subsections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, the requested article on “d(Tpapcpg)” cannot be provided.

Future Directions and Emerging Research Avenues for D Tpapcpg Studies

Development of Novel Analytical Probes Based on d(TpApCpG) Scaffolds

The intrinsic properties of d(TpApCpG) as a DNA oligonucleotide make it a compelling scaffold for the development of novel analytical probes. Future research could focus on engineering d(TpApCpG) or its derivatives into highly specific biosensors. For instance, given its role in DNA damage studies, modified d(TpApCpG) sequences could be designed to selectively bind to or react with specific DNA lesions or reactive oxygen species, thereby acting as molecular probes for real-time detection of genotoxic stress within biological systems. nih.govdergipark.org.trazosensors.com This could involve incorporating fluorescent labels, electrochemical reporters, or nanomaterials onto the d(TpApCpG) backbone to enable sensitive and selective detection. Such probes could find applications in diagnostics for early disease detection, environmental monitoring for genotoxic pollutants, or in drug discovery for evaluating the safety and efficacy of new compounds. dergipark.org.trazosensors.comnih.govresearchgate.net

Advanced Spectroscopic and Imaging Approaches for In Situ Investigations

While conventional spectroscopic techniques such as NMR and LC-MS/MS have been instrumental in characterizing the radiation-induced degradation products of d(TpApCpG) mdpi.comfrontiersin.orgaccscience.comchemrxiv.org, future studies can benefit significantly from advanced spectroscopic and imaging approaches for in situ investigations. Techniques like super-resolution microscopy, single-molecule spectroscopy, or advanced forms of magnetic resonance spectroscopic imaging (MRSI) could provide unprecedented spatial and temporal resolution to observe the interactions of d(TpApCpG) within complex biological environments. qcimaging.comaicscan.comadvanceddiagnosticgroup.comadvancedimagingsouthbay.comadvancedimagingconcepts.com This could involve visualizing the formation and repair of DNA lesions at a subcellular level, tracking the dynamics of d(TpApCpG) interactions with proteins or other biomolecules, or monitoring its assembly into larger structures in vivo or in vitro. Such advancements would offer deeper insights into the fundamental processes of DNA integrity and damage response.

Integration with Systems Biology and High-Throughput Methodologies

The integration of d(TpApCpG) studies with systems biology and high-throughput methodologies represents a powerful direction for future research. High-throughput screening (HTS) platforms can be employed to rapidly assess the effects of a vast array of chemical compounds or environmental factors on d(TpApCpG) integrity or reactivity. mdpi.comaccscience.commdanderson.orgnih.govnih.gov This could involve developing miniaturized assays to screen for genotoxic agents, identify novel DNA repair enzymes or inhibitors, or discover compounds that protect DNA from oxidative damage. mdanderson.orgnih.gov Furthermore, by integrating these high-throughput data with systems biology approaches, researchers could build comprehensive models of DNA damage response pathways, predict the impact of various stressors on genomic stability, and identify new therapeutic targets for diseases associated with DNA damage. mdpi.commdanderson.org

Exploration of d(TpApCpG) within Designed Supramolecular Architectures and Functional Materials

As a well-defined DNA oligonucleotide, d(TpApCpG) inherently possesses the ability to engage in sequence-specific molecular recognition and self-assembly, forming supramolecular structures such as duplexes. Future research could explore its deliberate incorporation into more intricate designed supramolecular architectures and functional materials. This could involve utilizing d(TpApCpG) as a programmable building block for DNA nanotechnology, creating complex 2D or 3D nanostructures with tailored properties. wikipedia.orgfrontiersin.orgnih.govscivisionpub.comnso-journal.orgnih.govmeddocsonline.orgbeilstein-journals.orgnih.gov Such materials could exhibit responsive behavior to specific chemical or biological cues, leading to applications in areas like targeted drug delivery, biosensing platforms with enhanced sensitivity, or even as components in molecular machines or logic gates. The precise control over self-assembly offered by DNA sequences like d(TpApCpG) positions it as a promising candidate for advancing the field of intelligent and responsive functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.